molecular formula C21H17ClN4S B12032436 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12032436
M. Wt: 392.9 g/mol
InChI Key: UPNZDSIREASDRI-UHFFFAOYSA-N
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Description

4-{5-[(2-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a synthetic small molecule with a molecular formula of C21H17ClN4S and a molecular weight of 392.9 g/mol . This compound features a 1,2,4-triazole core, a versatile heterocyclic scaffold known for its significant role in medicinal chemistry and drug discovery. The structure integrates a 2-chlorobenzylsulfanyl group at the 5-position and a pyridine ring at the 3-position of the triazole, contributing to its potential as a key intermediate or building block in the development of novel bioactive molecules . The presence of both nitrogen and sulfur heteroatoms in the triazole ring system enhances its ability to participate in various donor-acceptor interactions and nucleophilic reactions, making it a valuable synthon for further chemical exploration and optimization . This reagent is provided as part of a collection of rare and unique chemicals for early discovery research. It is intended for use in laboratory research applications only, such as in the synthesis of new chemical entities or as a standard in analytical studies. As an investigational compound, its specific biological activities and mechanisms of action are yet to be fully characterized, offering a broad scope for research investigation. Intended Use & Disclaimer: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity. No representation or warranty is made regarding the product's suitability for any particular purpose.

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-6-8-18(9-7-15)26-20(16-10-12-23-13-11-16)24-25-21(26)27-14-17-4-2-3-5-19(17)22/h2-13H,14H2,1H3

InChI Key

UPNZDSIREASDRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Methylphenyl)-1H-1,2,4-triazole-3-thiol

The triazole precursor is synthesized by cyclizing 4-methylphenylhydrazine with carbon disulfide under basic conditions (e.g., KOH in ethanol). This yields the thiol intermediate, critical for subsequent sulfanyl group functionalization.

Reaction Conditions :

  • Temperature : 80°C, reflux

  • Time : 6–8 hours

  • Yield : ~70–75%

Sulfanyl Group Incorporation

The thiol group undergoes alkylation with 2-chlorobenzyl bromide in the presence of a base (e.g., triethylamine or DBU) to form the sulfanyl bridge. Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.

Optimization Notes :

  • Solvent : DMF improves solubility of aromatic intermediates.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase alkylation rates.

  • Yield : 60–65% after purification.

Pyridine Ring Coupling

The final step involves Suzuki-Miyaura coupling between the triazole intermediate and 4-pyridineboronic acid. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) enable cross-coupling under inert atmospheres.

Critical Parameters :

  • Molar Ratio : 1:1.2 (triazole:boronic acid)

  • Temperature : 90°C in toluene/water (3:1)

  • Yield : 50–55%

One-Pot Synthesis Approach

A patent-derived method (US20110295016A1) describes a streamlined process where steps are performed in aqueous media without intermediate isolations. This reduces purification losses and improves overall yield.

Procedure :

  • Cyclization : 4-Methylphenylhydrazine and thiourea react in water with NaOH.

  • Alkylation : In-situ addition of 2-chlorobenzyl bromide at 50°C.

  • Coupling : Direct introduction of pyridine via Pd-catalyzed coupling.

Advantages :

  • Yield Increase : 68–72% (vs. 50–55% in stepwise).

  • Solvent Reduction : Water replaces organic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

ParameterStepwise MethodOne-Pot Method
Total Yield50–55%68–72%
Reaction Time18–24 hours12–15 hours
Purification Steps31
Solvent SystemOrganic/aqueousAqueous
ScalabilityModerateHigh

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers during cyclization. Using bulky bases (e.g., DBU) and low temperatures (0–5°C) favors the desired 4-methylphenyl substitution pattern.

Sulfanyl Group Stability

The (2-chlorobenzyl)sulfanyl group is prone to oxidation. Conducting alkylation under nitrogen atmosphere and adding antioxidants (e.g., BHT) prevent disulfide byproducts.

Palladium Catalyst Efficiency

In Suzuki couplings, ligand choice significantly impacts yield. Bidentate ligands (e.g., dppf) reduce palladium black formation and enhance catalytic turnover.

Research Findings and Applications

  • Antimicrobial Activity : Analogous triazole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting potential for drug development.

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating suitability for high-temperature applications .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, organometallic reagents, and other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. Research indicates that 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The mechanism involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Antimicrobial Properties

Studies have shown that this compound also possesses broad-spectrum antimicrobial properties. It has been effective against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics. The sulfanyl group is believed to enhance its activity by interacting with bacterial cell walls.

Anti-inflammatory Effects

Recent investigations suggest that this triazole derivative may have anti-inflammatory effects. It has been tested in animal models for conditions such as arthritis and has shown promise in reducing inflammation markers. This could lead to its use in therapeutic formulations for chronic inflammatory diseases.

Pesticide Development

The compound's unique structure allows it to function as a potential pesticide. Its efficacy against fungal pathogens in crops can help in developing environmentally friendly fungicides. Field trials indicate that it can reduce the incidence of crop diseases without harming beneficial insects.

Herbicidal Properties

Research has also explored its herbicidal properties, particularly against specific weed species that affect crop yield. The application of this compound in agricultural settings could lead to more sustainable farming practices by minimizing chemical runoff and enhancing crop resilience.

Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been studied for their potential to enhance mechanical properties and thermal stability. The unique bonding characteristics of triazoles can improve the durability of materials used in various industrial applications.

Coatings and Adhesives

The compound's properties are being investigated for use in coatings and adhesives. Its ability to form strong bonds at a molecular level makes it suitable for applications requiring high adhesion strength and resistance to environmental degradation.

Case Studies

  • Antifungal Efficacy Study :
    • A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Candida albicans with an IC50 value significantly lower than standard antifungal agents .
  • Agricultural Field Trials :
    • Field trials conducted by agricultural researchers showed that applying this compound as a foliar spray reduced fungal infections in wheat crops by over 30%, leading to improved yields .
  • Material Durability Testing :
    • Research published in Materials Science & Engineering highlighted how incorporating this triazole into polymer composites enhanced their thermal stability by 15% compared to untreated polymers .

Mechanism of Action

The mechanism of action of 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-Chlorobenzyl vs. Fluorobenzyl Derivatives
  • 4-[5-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine (CAS 499124-47-9) replaces the 2-chlorobenzyl group with a 4-fluorobenzyl moiety. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though its smaller size could reduce steric hindrance .
  • 4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine (CAS 499124-46-8) substitutes chlorine with fluorine at the ortho position. The reduced electron-withdrawing effect of fluorine versus chlorine might lower reactivity in electrophilic substitutions .
Dichlorobenzyl Derivatives
  • The dual chlorine substituents likely enhance lipophilicity and target binding .

Substituent Variations on the Triazole Core

Alkylthio vs. Arylthio Groups
  • 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (Compound 5m, 86% yield, m.p. 147–149°C) replaces the benzylthio group with a butyl chain. The aliphatic chain increases hydrophobicity but may reduce π-π stacking interactions critical for binding to aromatic enzyme pockets .
  • 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (Compound 5n, 88% yield, m.p. 199–202°C) introduces a thiazole ring, which could enhance hydrogen-bonding capacity .
Electron-Withdrawing Groups
  • 4-{5-[(4-Nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine (CAS 325694-24-4) features a nitro group, a strong electron-withdrawing substituent. This modification could increase oxidative stability but reduce bioavailability due to polarity .

Functionalized Aromatic Rings

4-Methylphenyl vs. Substituted Phenyl Groups
  • 3-{5-[(3-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine (CAS 613227-40-0) replaces the 4-methylphenyl group with a 4-ethoxyphenyl moiety. The ethoxy group’s electron-donating nature may alter electronic distribution and solubility .

Physical and Chemical Properties

Compound (CAS/ID) Substituents Yield (%) Melting Point (°C) Key Features
Target Compound 2-Chlorobenzyl, 4-methylphenyl N/A N/A High steric hindrance, Cl EWG
5m Butylthio, phenyl 86 147–149 Aliphatic chain, hydrophobic
5n Thiazole-methylthio, phenyl 88 199–202 Thiazole enhances H-bonding
4-Fluorobenzyl analog 4-Fluorobenzyl, 4-methylphenyl N/A N/A Smaller halogen, higher metabolic stability
2,4-Dichlorobenzyl analog 2,4-Dichlorobenzyl, phenyl N/A N/A Dual Cl, antifungal activity

Biological Activity

The compound 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine belongs to the class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C21H17ClN4S
  • Molecular Weight : 392.90448 g/mol
  • CAS Number : 443741-46-6

Biological Activity Overview

Triazole compounds have been extensively studied for their biological properties. The specific compound has demonstrated significant activities in various areas:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit potent antimicrobial effects against a range of pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive31.25 µg/mL
Gram-negative62.5 µg/mL

The presence of the 2-chlorobenzyl group is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential protein synthesis .

2. Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention in recent years. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms.

Cancer Cell LineIC50 Value (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

The mechanism of action may involve interference with signaling pathways that regulate cell growth and apoptosis, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial : Disruption of cell membrane integrity and inhibition of protein synthesis.
  • Anticancer : Modulation of pathways involved in cell cycle regulation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of similar triazole compounds:

  • Study on Antimicrobial Effects : A comparative analysis demonstrated that triazole derivatives showed varying degrees of antibacterial activity, with some compounds exhibiting MIC values lower than traditional antibiotics .
  • Research on Anticancer Properties : A study involving the synthesis and testing of triazole-thiones indicated promising results against various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving cyclocondensation of thiosemicarbazides with substituted benzyl halides. Key steps include:

  • Sulfanyl group introduction : Reacting 4-(4-methylphenyl)-1,2,4-triazole-3-thiol with 2-chlorobenzyl bromide in dimethylformamide (DMF) using a base like potassium carbonate .
  • Pyridine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere to attach the pyridine moiety .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
    • Optimization : Reaction temperature (80–100°C), solvent polarity, and catalyst loading (e.g., 5 mol% Pd/C) significantly impact yield .

Q. What structural features of this compound influence its biological activity?

  • Critical features :

  • Triazole core : Facilitates hydrogen bonding with enzyme active sites (e.g., cytochrome P450 or kinases) .
  • 2-Chlorobenzyl sulfanyl group : Enhances lipophilicity and target binding via hydrophobic/π-π interactions .
  • 4-Methylphenyl substituent : Stabilizes the triazole ring conformation, affecting metabolic stability .
    • Spectroscopic validation : NMR (¹H/¹³C) confirms substitution patterns, while X-ray crystallography resolves spatial arrangements .

Q. How is the compound initially screened for biological activity?

  • In vitro assays :

  • Enzyme inhibition : IC₅₀ determination against acetylcholinesterase or CYP450 isoforms using spectrophotometric methods .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) alter structure-activity relationships (SAR)?

  • Case studies :

  • Fluorine vs. chlorine substitution : 4-Fluorobenzyl analogs show higher enzyme affinity (ΔIC₅₀ = 1.2 µM vs. 2.5 µM for 2-chloro) due to electronegativity and van der Waals interactions .
  • Ethoxyphenyl vs. methylphenyl : Ethoxy groups improve solubility but reduce membrane permeability, lowering in vivo efficacy .
    • Methodology : Comparative docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes and stability .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Example : Discrepancies in antifungal activity (MIC = 8 µg/mL vs. >32 µg/mL) across studies.

  • Resolution : Validate assay conditions (pH, inoculum size) and compound purity. Cross-check with standardized protocols (CLSI guidelines) .
    • Meta-analysis : Compare substituent effects across analogs (e.g., 2-chloro vs. 3-chloro benzyl) to identify outliers .

Q. What advanced techniques characterize its interaction with biomolecular targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes .
  • Cryo-EM/X-ray crystallography : Resolves ligand-enzyme complexes (e.g., triazole-CYP3A4 interactions) at ≤2.0 Å resolution .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Q. How can synthetic challenges (e.g., low yield in sulfanyl coupling) be addressed?

  • Problem : Low yield (<40%) during sulfanyl group introduction.
  • Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6 hrs) and improves yield (65%) via enhanced thermal control .
  • Alternative catalysts : Use CuI/N,N’-dimethylethylenediamine (CuI/DA) for Ullmann-type coupling, achieving 75% yield .

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